molecular formula C17H15ClN4O4 B8341520 2-(5-(2-Methoxy-phenoxy)-6-chloro-2-(pyrimidin-2-yl)pyrimidin-4-yloxy)ethanol CAS No. 184779-15-5

2-(5-(2-Methoxy-phenoxy)-6-chloro-2-(pyrimidin-2-yl)pyrimidin-4-yloxy)ethanol

Cat. No. B8341520
M. Wt: 374.8 g/mol
InChI Key: CCJDOHMWYKXBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739333

Procedure details

5-(2-Methoxyphenoxy)-4,6-dichloro-2-(2-pyrimidinyl)pyrimidine and ethylene glycol are treated in the same manner as in Reference Example 1-(1) to give 2-{6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-4-yloxy}-ethanol (5.37 g) as a powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][CH:21]=[CH:20][C:4]=1[O:5][C:6]1[C:7](Cl)=[N:8][C:9]([C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:10][C:11]=1[Cl:12]>C(O)CO>[Cl:12][C:11]1[N:10]=[C:9]([C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[N:8]=[C:7]([O:2][CH2:3][CH2:4][OH:5])[C:6]=1[O:5][C:4]1[CH:20]=[CH:21][CH:22]=[CH:23][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OC=2C(=NC(=NC2Cl)C2=NC=CC=N2)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)C1=NC=CC=N1)OCCO)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.